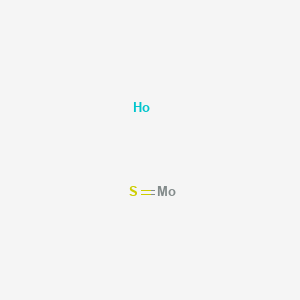
Holmium--sulfanylidenemolybdenum (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Holmium–sulfanylidenemolybdenum (1/1) is a compound that combines the elements holmium and molybdenum with a sulfanylidenemolybdenum group. Holmium is a rare-earth element known for its magnetic properties, while molybdenum is a transition metal with significant industrial applications. The combination of these elements results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of Holmium–sulfanylidenemolybdenum (1/1) typically involves the reaction of holmium salts with molybdenum sulfide under controlled conditions. The reaction is carried out in a solvent medium, often at elevated temperatures to facilitate the formation of the desired compound. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.
Analyse Des Réactions Chimiques
Holmium–sulfanylidenemolybdenum (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide, leading to the formation of oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride, resulting in the formation of reduced species.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with different atoms or groups, often using halogens or other reactive species.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Holmium–sulfanylidenemolybdenum (1/1) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and polymerization processes.
Biology: The compound’s unique properties make it useful in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing into its potential use in targeted drug delivery systems and cancer treatment due to its magnetic properties.
Industry: It is utilized in the production of high-strength alloys and as a component in advanced electronic devices.
Mécanisme D'action
The mechanism by which Holmium–sulfanylidenemolybdenum (1/1) exerts its effects involves its interaction with molecular targets and pathways. In biological systems, the compound’s magnetic properties allow it to influence cellular processes and signaling pathways. Its ability to generate reactive oxygen species (ROS) under certain conditions also contributes to its biological activity.
Comparaison Avec Des Composés Similaires
Holmium–sulfanylidenemolybdenum (1/1) can be compared with other similar compounds, such as:
Holmium oxide: Known for its use in lasers and glass coloring.
Molybdenum disulfide: Widely used as a lubricant and in lithium-ion batteries.
Holmium–molybdenum alloys: Used in high-strength materials and magnetic applications.
The uniqueness of Holmium–sulfanylidenemolybdenum (1/1) lies in its combination of magnetic and catalytic properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
63919-68-6 |
|---|---|
Formule moléculaire |
HoMoS |
Poids moléculaire |
292.95 g/mol |
Nom IUPAC |
holmium;sulfanylidenemolybdenum |
InChI |
InChI=1S/Ho.Mo.S |
Clé InChI |
UXWSWOKHOLPTNP-UHFFFAOYSA-N |
SMILES canonique |
S=[Mo].[Ho] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




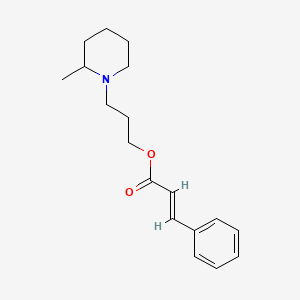

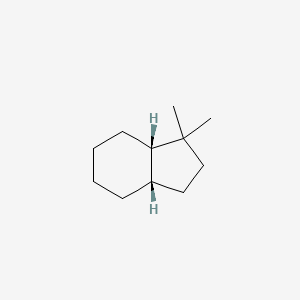
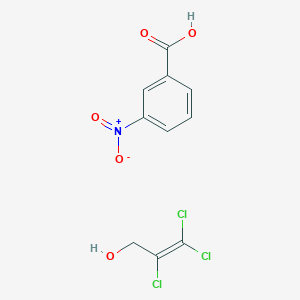
![N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14508994.png)
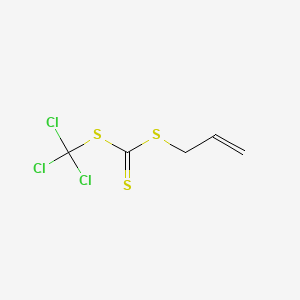
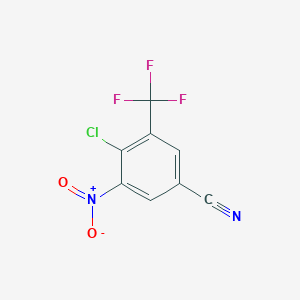

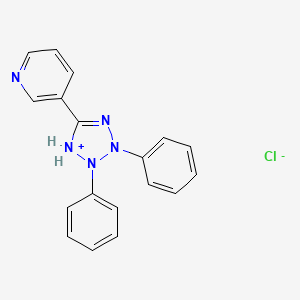
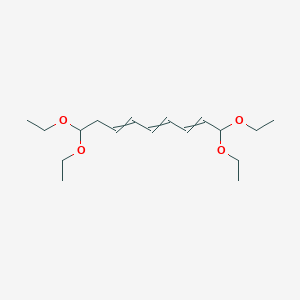
![{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane](/img/structure/B14509043.png)

